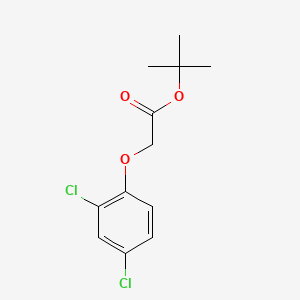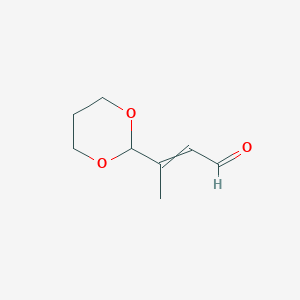
3-(1,3-Dioxan-2-yl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxan-2-yl)but-2-enal is an organic compound characterized by a dioxane ring fused to a butenal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxan-2-yl)but-2-enal can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization techniques are common .
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine (Py)
Reduction: NaBH4, LiAlH4
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products:
Oxidation: Carboxylic acids or lactones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(1,3-Dioxan-2-yl)but-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-yl)but-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s dioxane ring can undergo nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,3-Dioxane: A related compound with similar structural features but different reactivity and applications.
1,3-Dioxolane: Another similar compound with a smaller ring size, leading to distinct chemical properties.
Uniqueness: 3-(1,3-Dioxan-2-yl)but-2-enal is unique due to its fused dioxane and butenal structure, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
51575-62-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-(1,3-dioxan-2-yl)but-2-enal |
InChI |
InChI=1S/C8H12O3/c1-7(3-4-9)8-10-5-2-6-11-8/h3-4,8H,2,5-6H2,1H3 |
InChI Key |
FTLIHASVLDZXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


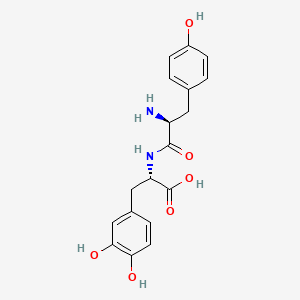

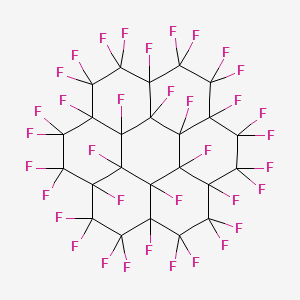
methanone](/img/structure/B14668657.png)
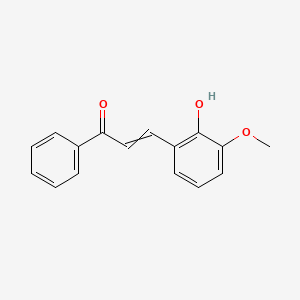

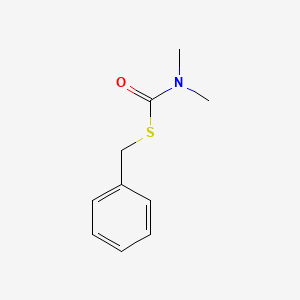
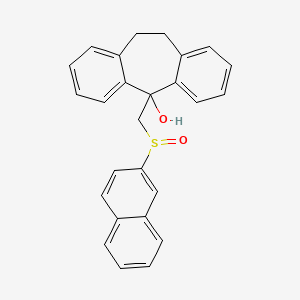
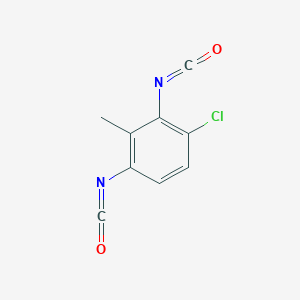
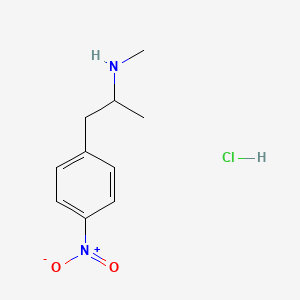
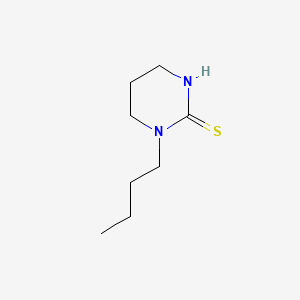
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)
